N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring, which also bears an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-acetamidophenol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-acetamidophenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: 3-acetamidophenol is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, after which the product is isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation and Reduction: The phenyl ring and the acetamido group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 3-acetamidophenol and trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the phenyl ring and the acetamido group.
Scientific Research Applications
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroacetamide group makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The phenyl ring and acetamido group can also participate in various binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-chlorobenzamide: This compound has a similar structure but with a chlorobenzamide group instead of a trifluoroacetamide group.
3-acetamidophenol: The parent compound of N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide, lacking the trifluoroacetamide group.
Acetanilide: A simpler acetamide derivative with a phenyl ring and an acetamido group.
Uniqueness
This compound is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications that require these specific characteristics.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-6(16)14-7-3-2-4-8(5-7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBKCBWGNLOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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